molecular formula C26H23NO4 B2770248 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid CAS No. 2243513-97-3

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

Cat. No.: B2770248
CAS No.: 2243513-97-3
M. Wt: 413.473
InChI Key: JCYAXUWYBGDOBQ-UHFFFAOYSA-N
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Description

This compound, often used in peptide synthesis, features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a tetrahydronaphthalene backbone. The compound’s structure combines aromatic and aliphatic moieties, enabling both solubility in organic solvents and reactivity in coupling reactions.

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-25(29)22-13-14-24(21-12-6-5-11-20(21)22)27-26(30)31-15-23-18-9-3-1-7-16(18)17-8-2-4-10-19(17)23/h1-4,7-10,13-14,23H,5-6,11-12,15H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYAXUWYBGDOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C=CC(=C2C1)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (CAS Number: 2243513-97-3) is a compound of interest due to its potential biological activities. Its complex structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is often used in peptide synthesis and drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H23NO4
  • Molecular Weight : 413.5 g/mol
  • Structure : The compound features a tetrahydronaphthalene core with an Fmoc group attached to an amino acid moiety.

Antibacterial Activity

Research has shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of tetrahydronaphthalene have been evaluated for their effectiveness against various bacterial strains. In particular, studies have indicated that modifications in the structure can enhance antibacterial potency against Gram-negative bacteria such as Escherichia coli .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the Fmoc group may play a crucial role in mediating interactions with bacterial cell membranes or intracellular targets. This interaction could potentially disrupt cellular processes or lead to apoptosis in bacterial cells.

Case Study 1: Synthesis and Evaluation

A study synthesized several derivatives of tetrahydronaphthalene-based compounds and assessed their antibacterial activity in vivo. Among these derivatives, specific compounds demonstrated protective effects in mice infected with E. coli, suggesting a pro-drug mechanism where the active form is generated post-administration .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of related compounds. It was found that modifications at various positions on the naphthalene ring significantly influenced both antibacterial activity and cytotoxicity. The study highlighted the importance of the Fmoc group in enhancing solubility and bioavailability .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget OrganismReference
4-(Fmoc-amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acidAntibacterialE. coli
Tetrahydronaphthalene derivativeAntibacterialVarious Gram-negative bacteria
Fluorenylmethoxycarbonyl derivativesCytotoxicityCancer cell lines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following compounds share structural motifs with the target molecule but differ in functional groups or substitution patterns:

a) 1-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,2,3,4-tetrahydro-naphthalene-1-carboxylic Acid (CAS: 898404-95-0)
  • Key Difference : The Fmoc group is attached at the 1-position of the tetrahydronaphthalene ring instead of the 4-position.
  • Impact : Altered steric and electronic environments may affect coupling efficiency in SPPS and solubility profiles .
b) 5,6,7,8-Tetrahydronaphthalene-1-carboxylic Acid (CAS: 4242-18-6)
  • Key Difference: Lacks the Fmoc-protected amino group.
  • Molecular Formula : C₁₁H₁₂O₂; Molecular Weight : 176.21 g/mol.
  • Application : Serves as an impurity reference material in antiemetic drugs (e.g., serotonin antagonists) .
c) N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
  • Key Difference: Contains a carboxamide group linked to an aminoethyl side chain.
  • Application: Potential use in drug design for central nervous system (CNS) targets due to its amine functionality .
d) 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile
  • Key Difference : Substituted with a nitrile group instead of a carboxylic acid.
  • Reactivity : The nitrile group enables diverse derivatization pathways, such as hydrolysis to carboxylic acids or participation in cycloaddition reactions .

Molecular and Analytical Data

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic Acid Not explicitly listed (see Note) C₂₆H₂₃NO₄ ~413.48 Fmoc-protected amine, carboxylic acid
1-(Fmoc-amino)-tetrahydronaphthalene-1-carboxylic Acid 898404-95-0 C₂₆H₂₃NO₄ Similar to target Fmoc (1-position), carboxylic acid
5,6,7,8-Tetrahydronaphthalene-1-carboxylic Acid 4242-18-6 C₁₁H₁₂O₂ 176.21 Carboxylic acid
N-(2-Aminoethyl)-tetrahydronaphthalene-1-carboxamide Not listed C₁₃H₁₈N₂O ~218.30 (calculated) Carboxamide, primary amine

Note: The target compound’s CAS number is ambiguously referenced in the evidence. lists "CAS: 413.48," which may refer to molecular weight, while identifies a positional isomer (CAS: 898404-95-0).

Stability and Analytical Considerations

  • Sterility and pH : Compounds like 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid meet pharmacopeial sterility and pH requirements, critical for pharmaceutical formulations .
  • Mass Spectrometry: Derivatives such as "(4-CHLORO-PHENYL)-[(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)]-ACETIC ACID" (Exact Mass: 407.0973) highlight the utility of high-resolution mass spectrometry in distinguishing structurally similar Fmoc-protected analogs .

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